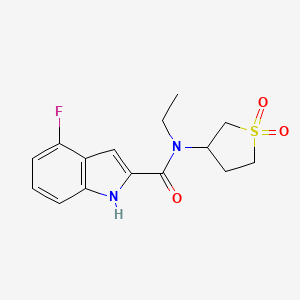
(5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone, also known as PPOP, is a chemical compound that has gained significant interest in scientific research due to its potential application in various fields.
作用機序
The mechanism of action of (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is not fully understood. However, studies have suggested that this compound may act as an inhibitor of enzymes involved in various cellular processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone is its potential application as a therapeutic agent for the treatment of various diseases. However, the use of this compound in lab experiments is limited by its low solubility in water and its potential toxicity.
将来の方向性
Future research on (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone should focus on improving its solubility and reducing its toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in various fields of scientific research.
合成法
The synthesis of (5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone involves the reaction of 4-pyridin-2-ylpiperazine with 5-(bromomethyl)-2-isopropyl-1,3-oxazole, followed by the substitution of the bromine atom with a methoxy group. The final product is obtained by the reaction of the intermediate compound with methanesulfonyl chloride.
科学的研究の応用
(5-Propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone has been extensively studied in various fields of scientific research, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
(5-propan-2-yl-1,2-oxazol-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12(2)14-11-13(18-22-14)16(21)20-9-7-19(8-10-20)15-5-3-4-6-17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMQJARWAMTWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-4-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639216.png)
![(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid](/img/structure/B6639221.png)
![2-[[2-(Oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B6639225.png)










